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Compound of Interest

Compound Name: Irafamdastat

Cat. No.: B15604452 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available in vivo dosage and protocol information exists for

Irafamdastat (also known as BMS-986368, CC-97489, and ABX-1772). The following

application notes and protocols are based on data from preclinical studies of other potent and

selective dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)

inhibitors, such as JZL195, which are expected to have a similar mechanism of action.

Researchers should use this information as a starting point and perform dose-response studies

to determine the optimal concentration for their specific mouse model and experimental

endpoint.

Introduction
Irafamdastat is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL).[1][2][3][4][5][6][7] These enzymes are the primary regulators of the endogenous

cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[8][9][10] By

inhibiting both FAAH and MAGL, Irafamdastat elevates the levels of AEA and 2-AG in the

central nervous system and peripheral tissues.[11][12] This enhancement of endocannabinoid

signaling has shown potential therapeutic effects in various preclinical models, including those

for epilepsy, neurodegenerative diseases, and pain.[13][5][14][15][16]
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The following table summarizes representative quantitative data from in vivo mouse studies

using the dual FAAH/MAGL inhibitor JZL195, which can serve as a surrogate for initial studies

with Irafamdastat.

Compound
Mouse
Strain

Dosage
Route of
Administrat
ion

Key
Findings

Reference

JZL195 C57BL/6 20 mg/kg
Intraperitonea

l (i.p.)

Produced

robust

catalepsy and

antinociceptiv

e effects.

[11]

JZL195 Swiss albino 20 mg/kg Not Specified

Showed

reversal of

biochemical

anomalies in

a sporadic

Alzheimer's

disease

model.

[16]

JZL195 C57BL/6
5, 10, and 20

mg/kg
Systemic

Elicited dose-

dependent

antinociceptio

n in an

inflammatory

pain model.

[15]

PF-3845

(FAAH

inhibitor) +

JZL184

(MAGL

inhibitor)

Not Specified

10 mg/kg

(PF-3845) + 4

mg/kg

(JZL184)

Not Specified

Produced

greater

antiallodynic

effects than

either

inhibitor

alone.

[17]
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Signaling Pathway
The primary mechanism of action for Irafamdastat is the dual inhibition of FAAH and MAGL,

leading to an accumulation of their respective substrates, AEA and 2-AG. These

endocannabinoids then activate cannabinoid receptors (CB1 and CB2) and other targets, such

as the transient receptor potential vanilloid type 1 (TRPV1) channel, to modulate

neurotransmission and inflammatory processes.[18][9]
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Caption: Irafamdastat signaling pathway.

Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a
Mouse Model of Inflammatory Pain
This protocol is adapted from studies using the dual FAAH/MAGL inhibitor JZL195.[15]

1. Materials:

Irafamdastat

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

Male C57BL/6 mice (8-10 weeks old)
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Acetic acid (0.6%)

Syringes and needles for intraperitoneal (i.p.) injection

Observation chambers

2. Methods:

Drug Preparation: Dissolve Irafamdastat in the vehicle to achieve the desired final

concentrations (e.g., 5, 10, and 20 mg/kg). A fresh solution should be prepared on each day

of the experiment.

Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before

testing.

Drug Administration: Administer Irafamdastat or vehicle via intraperitoneal injection in a

volume of 10 ml/kg body weight.

Induction of Pain: 30 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg, i.p.)

to induce visceral pain, characterized by writhing movements.

Data Collection: Immediately after acetic acid injection, place the mice in individual

observation chambers and count the number of writhes for a period of 20 minutes.

Data Analysis: Compare the number of writhes in the Irafamdastat-treated groups to the

vehicle-treated group. Calculate the percentage of inhibition.

Protocol 2: Evaluation of Cannabimimetic Effects (Tetrad
Assay)
This protocol is based on the characterization of JZL195 and is used to assess common

behavioral effects of cannabinoid receptor agonists.[11][12]

1. Materials:

Irafamdastat

Vehicle
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Male C57BL/6 mice

Apparatus for measuring catalepsy (bar test), locomotor activity (open field), and body

temperature.

Tail immersion assay setup (water bath at 52°C)

2. Methods:

Drug Preparation and Administration: As described in Protocol 1.

Behavioral Testing: At a predetermined time point after drug administration (e.g., 4 hours),

perform the following tests in sequence:

Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (5.5 cm high) and

measure the time it remains immobile.

Locomotor Activity: Place the mouse in an open-field arena and record its total distance

traveled for 10 minutes.

Analgesia (Tail Immersion Test): Measure the latency to withdraw the tail from a 52°C

water bath. A cut-off time of 10-15 seconds is used to prevent tissue damage.

Hypothermia: Measure the rectal temperature using a digital thermometer.

Data Analysis: Compare the results from Irafamdastat-treated mice with the vehicle control

group for each of the four endpoints.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo mouse study involving the

administration of Irafamdastat and subsequent behavioral analysis.
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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